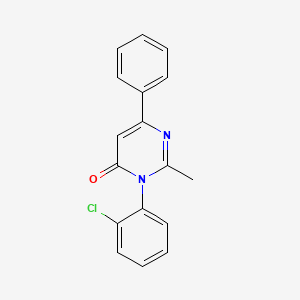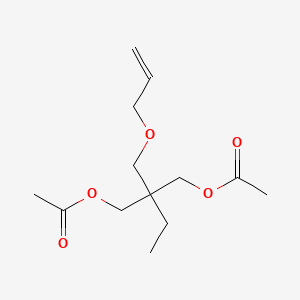
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate is an organic compound with the molecular formula C13H22O5. It is a diacetate ester derivative of 1,3-propanediol, featuring an ethyl group and a propenyloxy group. This compound is used in various chemical applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate typically involves organic synthesis techniques. The process begins with the reaction of 1,3-propanediol with acetic anhydride to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by optimizing these parameters and using large-scale reactors .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can undergo hydrolysis to release acetic acid, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-: Lacks the diacetate groups.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, monoacetate: Contains only one acetate group.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, triacetate: Contains three acetate groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
67385-16-4 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)-2-(prop-2-enoxymethyl)butyl] acetate |
InChI |
InChI=1S/C13H22O5/c1-5-7-16-8-13(6-2,9-17-11(3)14)10-18-12(4)15/h5H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
RGFXTQUAWAGNQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC=C)(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
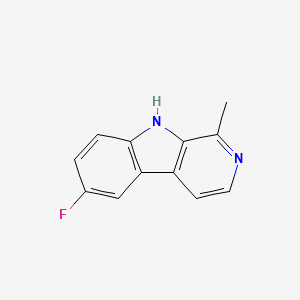
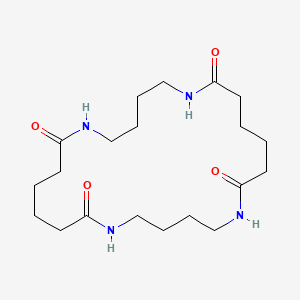
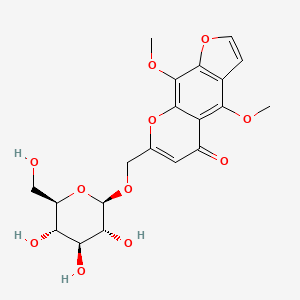
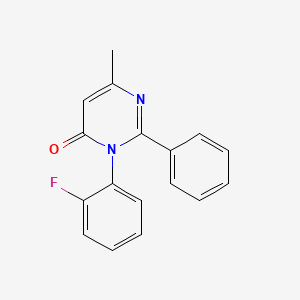
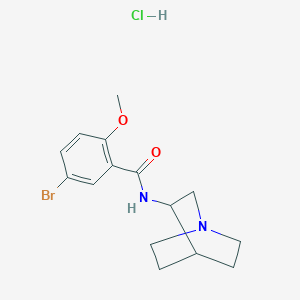
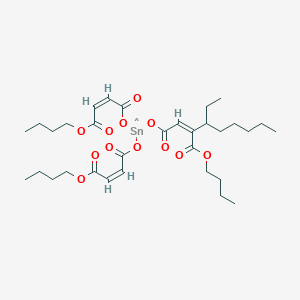
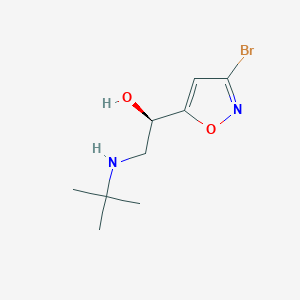
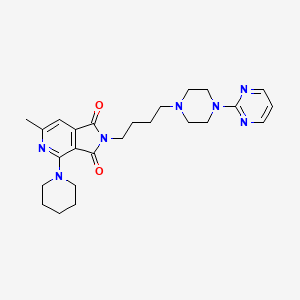


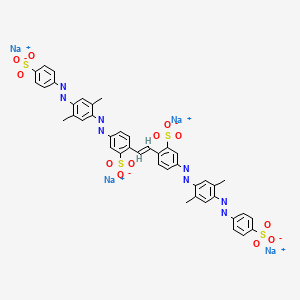
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
